molecular formula C14H10ClNO2 B11997288 4-Chloro-4'-nitrostilbene CAS No. 3757-16-2

4-Chloro-4'-nitrostilbene

Cat. No.: B11997288
CAS No.: 3757-16-2
M. Wt: 259.69 g/mol
InChI Key: WKGWMIAHCAJHPK-OWOJBTEDSA-N
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Description

4-Chloro-4’-nitrostilbene is an organic compound known for its significant nonlinear optical properties. It is a derivative of stilbene, where the aromatic rings are substituted with a chlorine atom at the 4-position and a nitro group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 4-Chloro-4’-nitrostilbene are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on optimizing reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-nitrostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed:

Scientific Research Applications

4-Chloro-4’-nitrostilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitrostilbene is primarily related to its ability to participate in charge transfer interactions. The presence of electron-donating and electron-withdrawing groups on the aromatic rings facilitates the movement of electrons, making it an effective nonlinear optical material. This charge transfer mechanism is crucial for its applications in optoelectronic devices .

Comparison with Similar Compounds

Comparison: 4-Chloro-4’-nitrostilbene stands out due to its unique combination of chlorine and nitro substituents, which enhance its nonlinear optical properties. Compared to its analogs, such as 4-Fluoro-4’-nitrostilbene and 4-Iodo-4’-nitrostilbene, the chlorine substituent provides a balance between electron-donating and electron-withdrawing effects, making it particularly effective in optoelectronic applications .

Properties

CAS No.

3757-16-2

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+

InChI Key

WKGWMIAHCAJHPK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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